molecular formula C11H9BrClN B1518616 6-Bromo-4-chloro-2,8-dimethylquinoline CAS No. 1153002-90-4

6-Bromo-4-chloro-2,8-dimethylquinoline

Cat. No. B1518616
CAS RN: 1153002-90-4
M. Wt: 270.55 g/mol
InChI Key: YJTIVPXNBMXIJP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H9BrClN and a molecular weight of 270.55 . This compound is solid in form .


Molecular Structure Analysis

The SMILES string for 6-Bromo-4-chloro-2,8-dimethylquinoline is Cc1cc (Cl)c2cc (Br)cc (C)c2n1 . The InChI is 1S/C11H9BrClN/c1-6-3-8 (12)5-9-10 (13)4-7 (2)14-11 (6)9/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2,8-dimethylquinoline is a solid compound . It has a molecular weight of 270.55 .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • 6-Bromo-4-chloro-2,8-dimethylquinoline is significant in the field of organic synthesis. A notable example is its use in the Knorr Synthesis, which involves a condensation process between β-keto esters and bromoaniline, leading to various quinoline derivatives. This process is crucial for preparing compounds with potential applications in treating infectious diseases (Wlodarczyk et al., 2011).
  • Intermediate in Biologically Active Compound Synthesis

    • The compound serves as an important intermediate in synthesizing biologically active compounds, such as GSK2126458. Its synthesis involves a series of reactions, including cyclization and substitution, demonstrating its versatility in medicinal chemistry (Wang et al., 2015).
  • Role in Synthesizing Quinoline Derivatives

    • It is utilized in the general synthesis of various substituted quinolines, such as 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines. These compounds, derived from 6-bromo-4-chloro-2,8-dimethylquinoline, have potential applications in pharmaceuticals (Outt et al., 1998).
  • Structural Analysis in Crystallography

    • 6-Bromo-4-chloro-2,8-dimethylquinoline compounds have been studied for their crystal structures, providing insights into molecular interactions and stability in various forms, which is essential in drug design and development (Ouerghi et al., 2021).
  • Photolabile Protecting Group in Photochemistry

    • This compound is also explored in the field of photochemistry, specifically as a photolabile protecting group for carboxylic acids. Its efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for biological applications (Fedoryak & Dore, 2002).
  • Synthesis of Antimicrobial and Antimalarial Agents

    • Derivatives of 6-bromo-4-chloro-2,8-dimethylquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. This highlights the compound's significance in discovering new therapeutic agents (Parthasaradhi et al., 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P310 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

6-bromo-4-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIVPXNBMXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656296
Record name 6-Bromo-4-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2,8-dimethylquinoline

CAS RN

1153002-90-4
Record name 6-Bromo-4-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1153002-90-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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